Binding Affinity: HMBR Exhibits 5-Fold Higher Affinity for FAST than Parent HBR
The binding affinity of HMBR to the FAST protein is 5-fold higher than that of the parent compound HBR, which lacks the 3-methyl substituent. This enhanced affinity is critical for achieving stable, high-contrast labeling in live-cell imaging applications [1].
| Evidence Dimension | Dissociation constant (KD) for binding to Y-FAST protein |
|---|---|
| Target Compound Data | KD = 0.13 ± 0.01 μM (at pH 7.4, 25°C) |
| Comparator Or Baseline | HBR (4-hydroxybenzylidene rhodanine): KD = 0.62 ± 0.05 μM |
| Quantified Difference | ~5-fold stronger binding affinity (lower KD) |
| Conditions | In vitro binding assay; Y-FAST protein; pH 7.4; 25°C |
Why This Matters
Higher binding affinity ensures more complete and stable labeling of FAST-tagged proteins at lower fluorogen concentrations, directly improving signal-to-noise ratio and reducing off-target background fluorescence.
- [1] Plamont, M. A., Billon-Denis, E., Maurin, S., et al. (2016). Small fluorescence-activating and absorption-shifting tag for tunable protein imaging in vivo. Proceedings of the National Academy of Sciences, 113(3), 497-502. Table 1. View Source
